molecular formula C20H18N4O B11977017 N'-(2-Methylbenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide CAS No. 303104-03-2

N'-(2-Methylbenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide

Cat. No.: B11977017
CAS No.: 303104-03-2
M. Wt: 330.4 g/mol
InChI Key: VSGYYFOPCAESQV-CIAFOILYSA-N
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Description

N'-(2-Methylbenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a hydrazide derivative featuring a benzo[g]indazole core fused with a 4,5-dihydroindazole ring and a 2-methylbenzylidene substituent. This compound belongs to a class of Schiff base derivatives, which are synthesized via condensation reactions between hydrazides and aldehydes.

Properties

CAS No.

303104-03-2

Molecular Formula

C20H18N4O

Molecular Weight

330.4 g/mol

IUPAC Name

N-[(E)-(2-methylphenyl)methylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

InChI

InChI=1S/C20H18N4O/c1-13-6-2-3-8-15(13)12-21-24-20(25)19-17-11-10-14-7-4-5-9-16(14)18(17)22-23-19/h2-9,12H,10-11H2,1H3,(H,22,23)(H,24,25)/b21-12+

InChI Key

VSGYYFOPCAESQV-CIAFOILYSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC(=O)C2=C3CCC4=CC=CC=C4C3=NN2

Canonical SMILES

CC1=CC=CC=C1C=NNC(=O)C2=C3CCC4=CC=CC=C4C3=NN2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N’-(2-Methylbenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

N’-(2-Methylbenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex indazole derivatives.

    Biology: Studied for its potential as an anticancer agent due to its cytotoxic properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(2-Methylbenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Benzimidazole Derivatives ()

Compounds such as N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide (3a-3b) share the hydrazide-aldehyde condensation motif but differ in their core heterocycle (benzimidazole vs. benzo[g]indazole). This structural variation may influence binding affinity in biological targets .

Thiazolo-Pyrimidine Derivatives ()

(2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo-[3,2-a]pyrimidine-6-carbonitrile (11a,b) feature a thiazolo-pyrimidine core instead of benzo[g]indazole. The presence of sulfur in the thiazole ring introduces distinct electronic properties (e.g., increased polarity) and hydrogen-bonding capabilities. Yields for these compounds (~68%) are comparable to typical hydrazide condensation reactions, suggesting similar synthetic accessibility despite core differences .

Substituent Effects on Physicochemical Properties

2-Methylbenzylidene vs. Hydroxybenzylidene ()

(E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide replaces the methyl group with a hydroxyl substituent. The hydroxyl group facilitates intramolecular O–H···N hydrogen bonding, enhancing crystallinity and thermal stability. In contrast, the methyl group in the target compound may improve lipophilicity, favoring membrane permeability in drug design .

tert-Butylphenyl Substituent ()

N′-(4-tert-Butylbenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide incorporates a bulky tert-butyl group, introducing steric hindrance that could impede molecular packing or enzymatic binding. The tetrahydroindazole core (vs.

IR and NMR Data

  • Target Compound : Expected IR peaks include N–H (~3,200–3,400 cm⁻¹), C=O (~1,650 cm⁻¹), and C=N (~1,600 cm⁻¹), consistent with hydrazide and Schiff base functionalities.
  • Compound : Displays IR bands at 3,235 cm⁻¹ (N–NH₂) and 1,645 cm⁻¹ (C=N), with ^1H NMR signals for aromatic protons (δ 7.86–7.92 ppm) .
  • Compound (11a) : Shows CN stretch at 2,219 cm⁻¹ and ^1H NMR signals for methyl groups (δ 2.24–2.37 ppm) .

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